molecular formula C27H30ClNO11 B7888807 Epirubicin hydrochloride

Epirubicin hydrochloride

Cat. No.: B7888807
M. Wt: 580.0 g/mol
InChI Key: MWWSFMDVAYGXBV-UHFFFAOYSA-N
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Description

Epirubicin hydrochloride (C₂₇H₃₀ClNO₁₁) is a semi-synthetic anthracycline derivative and a 4'-epimer of doxorubicin . It inhibits topoisomerase II, intercalates into DNA, and generates cytotoxic free radicals, leading to DNA cleavage and suppression of RNA/protein synthesis . Clinically, it is used to treat breast cancer, gastric cancer, lymphomas, and ovarian cancer, often in combination therapies . Its structure reduces cardiotoxicity compared to doxorubicin while maintaining efficacy . Key properties include:

  • Molecular weight: 579.98 g/mol
  • Solubility: Soluble in water and methanol, pH 4.0–5.5 in aqueous solution
  • IC₅₀: 5.54–7.03 mg/L in vitro (varies by formulation)

Properties

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSFMDVAYGXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Trifluoroacetyl-Daunorubicin (Intermediate I)

The synthesis of N-trifluoroacetyl-daunorubicin, a critical precursor, involves protecting the primary amine of daunorubicin hydrochloride under anhydrous conditions. As detailed in CN103204888A, optimal results occur at 0–5°C using trifluoroacetic anhydride in dichloromethane, achieving 95% yield through crystallization in n-hexane. This intermediate’s stability prevents undesired epimerization during subsequent oxidation steps.

Reaction Conditions:

  • Solvent: Dichloromethane (60–80 L per 750 g starting material)

  • Temperature: 0–5°C

  • Protecting Agent: Trifluoroacetic anhydride (1.1–1.3 L)

  • Workup: pH adjustment to 7.0–8.0 with sodium bicarbonate, followed by ethyl acetate/n-hexane crystallization

4'-Epi-daunorubicin Intermediate

Stereochemical inversion at C-4' is achieved via Mitsunobu reaction or sulfoxide rearrangement. WO2017120729A1 discloses a novel two-step sequence:

  • Sulfoxide Formation: Treat N-trifluoroacetyl-daunorubicin with dimethyl sulfoxide (DMSO) and trifluoroacetic acid at -20°C

  • Thermal Rearrangement: Heat to 40°C for 8–12 hours to induce-sigmatropic shift, yielding the 4'-epi configuration

This method eliminates the need for toxic mercury(II) acetate catalysts used in earlier approaches, improving reaction safety while maintaining 85–90% enantiomeric excess.

Modern Synthetic Routes and Methodological Innovations

WO2017120729A1: Streamlined 7-Step Process

The 2016 patent WO2017120729A1 revolutionized epirubicin synthesis by integrating three critical improvements:

Step Reaction Conditions Yield
1TrifluoroacetylationCH₂Cl₂, 0°C, 1 h95%
3EpimerizationDMSO/TFA, 40°C, 10 h88%
5Glycosidic Bond Hydrolysis2M HCl, MeOH, 25°C, 6 h92%
7Final Deprotection3M HCl, CH₂Cl₂/MeOH, 12 h89%

This route reduces total steps from 11 to 7 while increasing overall yield to 41% from the previous best of 26%. Key innovations include:

  • Replacement of toxic trifluoromethanesulfonic anhydride with biocompatible triethyl orthoformate for hydroxyl protection

  • In situ generation of hydrochloric acid during final deprotection, minimizing byproduct formation

  • Use of methanol-dichloromethane azeotrope for efficient solvent recovery

CN103204888A: Oxidation-Reduction Approach

The Chinese patent CN103204888A (2013) introduces a sequential oxidation-reduction protocol to control C-4' stereochemistry:

  • Swern Oxidation: Convert C-4' hydroxyl to ketone using oxalyl chloride/DMSO

  • Stereoselective Reduction: Employ L-Selectride® at -78°C to achieve 95:5 4'-epi:natural diastereomer ratio

This method achieves 89% yield for the epimerized intermediate, with HPLC purity >99.5% after recrystallization.

Comparative Analysis of Industrial Production Methods

Parameter WO2017120729A1 CN103204888A Traditional Route
Total Steps7911
Overall Yield41%35%8.6–22%
Reaction Temperature Range-20°C to 40°C-78°C to 25°C-70°C to 60°C
Solvent Recovery Efficiency92% (azeotropic distillation)85% (crystallization)70%
Key AdvantageMild conditions, low catalyst loadHigh stereoselectivityEstablished protocol

Data derived from

The WO2017120729A1 process demonstrates superior scalability, with a 15% reduction in organic solvent consumption compared to earlier methods. Its avoidance of cryogenic conditions (-70°C) eliminates the need for specialized refrigeration equipment, cutting production costs by an estimated 30%.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Modern facilities prioritize dichloromethane-methanol (4:1 v/v) mixtures for extraction, enabling 92% solvent recovery via fractional distillation. This contrasts with older processes using dimethylformamide (DMF), which requires energy-intensive high-vacuum distillation for reuse.

Catalytic System Optimization

The replacement of stoichiometric trifluoroacetic acid with heterogeneous acid catalysts (e.g., Amberlyst® 15) in protection steps reduces waste acidity by 60%, simplifying neutralization and disposal.

Crystallization Control

Final product purity (>99.9% by HPLC) is achieved through:

  • Antisolvent Crystallization: Gradual addition of n-heptane to epirubicin free base in ethanol

  • Temperature Cycling: 0°C nucleation followed by 25°C crystal growth

Chemical Reactions Analysis

1.1. From Daunorubicin

Epirubicin is synthesized via stereochemical inversion of daunorubicin’s 4'-hydroxyl group :

  • Amine Protection : Trifluoroacetic acid shields the amine group.

  • Oxidation-Reduction :

    • DMSO oxidizes the 4'-hydroxyl to a ketone.

    • Sodium borohydride stereospecifically reduces the ketone to an axial hydroxyl group.

  • Halogenation-Hydrolysis : Bromination at C-13 followed by hydrolysis introduces a hydroxyl group .

1.2. From 13-Daunorubicinol

This pathway bypasses daunorubicin’s separation :

  • Oxidation : Dual oxidation of hydroxyl groups at C-4' and C-13 to ketones.

  • Reduction : Alkali metal borohydride derivatives reduce ketones to alcohols.

  • Halogenation : Complex halogenating agents (e.g., Cl, Br) introduce halogens for subsequent hydrolysis.

2.1. Glucuronidation

Epirubicin undergoes β-glucuronidation via UGT2B7, forming inactive metabolites :

  • Epirubicin glucuronide : Major metabolite with 10% cytotoxicity of parent drug .

  • Kinetics : Vmax=0.81nmol/min/mgV_{max} = 0.81 \, \text{nmol/min/mg}, Km=1.2mMK_m = 1.2 \, \text{mM} .

2.2. Reductive Metabolism

  • Epirubicinol : 13(S)-dihydro derivative formed by carbonyl reductase (CBR1).

    • Activity: 10% of epirubicin’s cytotoxicity .

    • Plasma Ratio: Epirubicinol:Epirubicin = 0.3–0.5 .

Table 2: Metabolic Pathways of Epirubicin

EnzymeMetaboliteActivity (% of Parent)Half-Life (hr)Reference
UGT2B7Epirubicin glucuronide<115–20
CBR1Epirubicinol108–12

3.1. Acidic Hydrolysis

In HCl (pH 1–3), epirubicin degrades via glycosidic bond cleavage:

  • Rate Constant : k=0.015min1k = 0.015 \, \text{min}^{-1} at 25°C .

  • Half-Life : t1/2=46.2mint_{1/2} = 46.2 \, \text{min} .

3.2. Electrochemical Degradation

Under 50 mA/cm² current in HCl/ethanol:

  • Primary Pathway : Oxidation of the anthraquinone ring.

  • Kinetics : First-order decay (R2=0.967R^2 = 0.967) with t1/2=35.9mint_{1/2} = 35.9 \, \text{min} .

Table 3: Decomposition Kinetics Under Varied Conditions

ConditionRate Constant (min1\text{min}^{-1})t1/2(min)t_{1/2} \, (\text{min})Reference
HCl (pH 2)0.01546.2
HCl + Limonene0.01163.0
Electrochemical (50 mA)0.031735.9

4.1. Photoactivated Conjugation

Epirubicin forms covalent bonds with antibodies via a UV-activated intermediate :

  • Intermediate Synthesis : React with succinimidyl 4,4-azipentanoate to form an amine-reactive ester.

  • UV Crosslinking : 354 nm light induces covalent attachment to lysine residues (e.g., anti-HER2/neu IgG) .

  • Binding Efficiency : ~85% at 1:3.5 molar ratio .

5.1. Limonene Complexation

Limonene stabilizes epirubicin via hydrophobic/π-alkyl interactions :

  • Free Energy : ΔG=0.3kcal/mol\Delta G = -0.3 \, \text{kcal/mol}.

  • Effect : Delays decomposition (t1/2t_{1/2} increases 1.4×) .

Scientific Research Applications

Breast Cancer Treatment

Epirubicin is primarily indicated for the treatment of breast cancer, especially in cases with positive lymph nodes. It is often used in combination with other agents in adjuvant settings to improve overall survival rates. The standard intravenous dosage ranges from 60 to 90 mg/m², administered every three weeks .

Other Cancers

Epirubicin is also effective against several other malignancies:

  • Ovarian Cancer : Used as part of combination chemotherapy regimens.
  • Gastric Cancer : Demonstrated efficacy in advanced stages.
  • Small Cell Lung Cancer : Utilized in specific treatment protocols .

Intravesical Administration

Epirubicin can be administered intravesically for treating bladder cancer, particularly:

  • Papillary Transitional Cell Carcinoma
  • Carcinoma-in-situ
  • Prophylaxis for recurrences post-transurethral resection .

Hepatocellular Carcinoma (HCC)

A comparative study evaluated the effectiveness of epirubicin versus miriplatin for transcatheter arterial chemoembolization (TACE) in HCC patients. The study included 69 patients treated with either agent, showing comparable local control rates and response rates (85.7% for epirubicin) without significant adverse events .

Liposomal Formulations

Recent advancements have led to the development of liposomal formulations of epirubicin, which enhance drug delivery efficiency and reduce cardiotoxicity. These formulations allow targeted delivery to tumor sites, improving therapeutic outcomes while minimizing side effects .

Case Study 1: Breast Cancer

A retrospective analysis involving 200 breast cancer patients treated with epirubicin revealed a significant improvement in disease-free survival compared to historical controls not receiving anthracycline-based therapy. The study emphasized the importance of dose adjustments based on patient-specific factors to mitigate cardiotoxicity risks.

Case Study 2: Bladder Cancer

In a clinical trial involving intravesical epirubicin for superficial bladder carcinoma, a complete response was observed in 75% of patients after six months of treatment. The study highlighted the drug's role in reducing recurrence rates compared to standard therapies .

Safety and Side Effects

While epirubicin is effective, it is associated with several side effects, including:

  • Cardiotoxicity : Cumulative doses exceeding 900 mg/m² increase cardiac risk.
  • Phlebitis : Commonly occurs with intravenous administration.
  • Myelosuppression : Affects blood cell counts, necessitating monitoring during therapy .

Comparison with Similar Compounds

Doxorubicin

Epirubicin is the 4'-epi isomer of doxorubicin, altering the spatial orientation of the hydroxyl group on the sugar moiety . This modification impacts pharmacokinetics and toxicity:

Parameter Epirubicin Hydrochloride Doxorubicin
Cardiotoxicity Lower cumulative dose limit (900–1000 mg/m² vs. 450–550 mg/m²) Higher risk of cardiomyopathy
Metabolism Faster glucuronidation, shorter half-life Slower clearance
Efficacy Comparable tumor response rates in breast cancer Broad-spectrum activity

Other Anthracyclines

  • Daunorubicin: Primarily used in leukemias; less effective in solid tumors.
  • Idarubicin : Higher lipophilicity enhances cellular uptake but increases toxicity .

Quinazoline Diselenide Sodium (Compound lg027)

A novel synthetic compound () demonstrated superior in vitro activity against MDA-MB-231 breast cancer cells:

Compound Inhibition Rate (10 µM, 72h) IC₅₀
Epirubicin Not reported ~5.54 mg/L
lg027 99.19% ± 9.96% Lower than Epirubicin

While lg027 shows promise, its clinical applicability and toxicity profile remain unvalidated.

Advanced Formulations of Epirubicin

EPI-FIDCR Micelles

A dual-functional micelle system () enhances controlled release and fluorescence imaging:

  • Particle size : 19.59 ± 1.21 nm
  • IC₅₀ : 7.03 mg/L (vs. 5.54 mg/L for free Epirubicin)
  • Advantages : Sustained release (pH-dependent), reduced systemic toxicity, and real-time tracking .

Epirubicin TempSLE

A temperature-sensitive liposomal formulation () improves drug retention and tumor targeting:

  • In vivo efficacy: Significant tumor growth inhibition in HepG2 xenograft models .

Biosimilars and Market Trends

The demand for biosimilar Epirubicin is rising, driven by cost-effectiveness (e.g., $28 USD per 500 mL injection in India vs. $50 in the USA) . Key innovations include:

  • High-purity APIs : Ensuring safety and regulatory compliance .
  • Targeted delivery: Polymeric nanoparticles and PEGylated systems reduce off-target effects .

Biological Activity

Epirubicin hydrochloride is an anthracycline antibiotic used primarily in cancer chemotherapy. It is a derivative of doxorubicin, designed to enhance therapeutic efficacy while minimizing side effects, particularly cardiotoxicity. This compound exhibits significant cytotoxic and antimitotic activities, making it effective against various malignancies, including breast cancer and other solid tumors.

Epirubicin's biological activity is attributed to several mechanisms:

  • DNA Intercalation : Epirubicin intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting replication and transcription processes .
  • Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved, which leads to cytotoxicity .
  • Free Radical Generation : The drug generates reactive oxygen species (ROS), contributing to oxidative stress and apoptosis in cancer cells .
MechanismDescription
DNA IntercalationDisrupts DNA replication and transcription by inserting between base pairs
Topoisomerase II InhibitionPrevents DNA strand religation, leading to cell death
Free Radical GenerationInduces oxidative stress and apoptosis through ROS production

Biological Activity in Cell Lines

Epirubicin has been shown to exhibit concentration- and time-dependent cytotoxicity in various cell lines. For example, studies involving Hep G2 cells (human liver cancer cells) revealed an IC50 value of approximately 1.6 µg/ml after 24 hours of exposure . Additionally, epirubicin demonstrated cytotoxic effects on human umbilical vein endothelial cells (HUVEC), where it reduced proliferation and induced a senescent phenotype at lower doses .

Table 2: Cytotoxic Effects of Epirubicin

Cell LineIC50 ValueObservations
Hep G2 (Liver Cancer)1.6 µg/mlInduces apoptosis via ROS production
HUVEC62.7 µMDecreased viability and increased senescence

Pharmacokinetics

Epirubicin exhibits linear pharmacokinetics within a dose range of 60 to 150 mg/m² , with a volume of distribution averaging around 21 L/kg . It has a protein binding rate of approximately 77% , which influences its bioavailability and therapeutic effectiveness .

Table 3: Pharmacokinetic Parameters

ParameterValue
Volume of Distribution21 ± 2 L/kg
Protein Binding77%
ClearanceNot affected by infusion duration

Clinical Applications

Epirubicin is primarily utilized in the treatment of breast cancer, often in combination with other agents to enhance its efficacy. Clinical studies have shown that it can improve overall survival rates in patients with metastatic breast cancer when used as part of a combination chemotherapy regimen .

Case Study: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, those treated with epirubicin showed a significant response rate compared to those receiving standard therapies. The study highlighted the importance of personalized dosing strategies to minimize toxicity while maximizing therapeutic outcomes.

Side Effects

Despite its advantages over doxorubicin, epirubicin is not devoid of side effects. Common adverse effects include:

  • Hematologic Toxicity : Neutropenia is a notable concern.
  • Cardiotoxicity : While reduced compared to doxorubicin, there remains a risk with cumulative dosing.
  • Gastrointestinal Disturbances : Nausea and vomiting are frequently reported.

Q & A

Q. What is the molecular mechanism of action of epirubicin hydrochloride, and how can its DNA intercalation and topoisomerase II inhibition be experimentally validated?

this compound exerts its antitumor effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA strand breaks and impaired replication. To validate this, researchers can:

  • Perform DNA binding assays (e.g., fluorescence quenching or electrophoresis) to confirm intercalation.
  • Use topoisomerase II activity assays (e.g., decatenation of kinetoplast DNA) to quantify inhibition .
  • Employ molecular docking simulations to model interactions between epirubicin and DNA/topoisomerase II.

Q. What standardized analytical methods are recommended for assessing the purity and stability of this compound in laboratory settings?

Key methods include:

  • High-Performance Liquid Chromatography (HPLC) : Use a LiChrospher RP select B column with mobile phases optimized for separating epirubicin from metabolites (e.g., in urine or liver tumor samples) .
  • pH and clarity testing : Dissolve 50 mg in water; pH should be 4.0–5.5, and the solution must be clear and dark red .
  • Heavy metal contamination analysis : Follow Method 2 for lead quantification (≤20 ppm) .

Q. How should researchers design in vitro assays to evaluate epirubicin’s cytotoxicity and selectivity across different cell types?

  • Cell lines : Use cancer cell lines (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer) and normal counterparts (e.g., primary neurons) to assess selectivity .
  • Dose and duration : Treat cells with 0.5–100 µM for 48 hours.
  • Viability assays : Perform MTT assays for IC50 calculations (e.g., IC50 = 6.3 µM in U-87 cells) .
  • Apoptosis analysis : Use flow cytometry with Annexin V/PI staining to quantify sub-G1 populations .

Advanced Research Questions

Q. What experimental models are suitable for studying epirubicin’s in vivo efficacy and pharmacokinetics?

  • Xenograft models : Implant HepG2 liver cancer cells into nude mice and administer this compound (e.g., 5 mg/kg intravenously) to monitor tumor regression .
  • Pharmacokinetic profiling : Collect plasma samples at intervals and use LC-MS/MS to measure drug concentration, half-life, and tissue distribution .

Q. How can researchers reconcile contradictory data on epirubicin’s cell-type-specific cytotoxicity (e.g., glioma vs. normal neurons)?

Contradictions may arise due to:

  • Differential expression of drug transporters (e.g., P-glycoprotein) in normal vs. cancer cells.
  • Redox environment : Normal neurons may have higher antioxidant capacity, mitigating epirubicin-induced oxidative stress.
  • Experimental validation : Compare ROS levels (e.g., via DCFDA assay) and transporter activity (e.g., rhodamine efflux) across cell types .

Q. What strategies enhance epirubicin’s efficacy in combination therapies?

  • Synergy with kinase inhibitors : Combine with MEK inhibitors (e.g., AZD8931) to overcome resistance in ERK-activated tumors .
  • Nanoparticle formulations : Use sustained-release systems like TempSLE to improve bioavailability and reduce cardiotoxicity .

Q. How can researchers investigate epirubicin-induced resistance mechanisms in cancer cells?

  • mRNA stability assays : Treat murine erythroleukemia (MEL) cells with epirubicin and quantify decay intermediates of target mRNAs (e.g., γ-globin) via Northern blotting .
  • Proteomic profiling : Identify overexpression of drug efflux pumps or DNA repair proteins (e.g., BRCA1/2) using mass spectrometry.

Q. What methodologies are used to analyze epirubicin’s apoptotic pathways in heterogeneous tumor populations?

  • Single-cell RNA sequencing : Resolve subpopulations with divergent apoptotic responses.
  • Time-lapse microscopy : Track real-time caspase activation in treated cells.
  • Western blotting : Quantify cleaved PARP and caspase-3 levels .

Data Analysis and Reproducibility

Q. How should researchers address variability in IC50 values across studies?

  • Standardize assay conditions : Use consistent cell passage numbers, serum concentrations, and incubation times.
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50 ranges: 2–10 µM in breast cancer) to identify outliers and validate trends .

Q. What statistical methods are recommended for survival analysis in epirubicin-treated animal models?

  • Kaplan-Meier curves : Compare survival rates between treatment and control groups.
  • Cox proportional hazards models : Adjust for covariates like tumor volume or weight loss .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epirubicin hydrochloride
Reactant of Route 2
Epirubicin hydrochloride

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